N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-13-7-8-15-16(12-20)19(24-17(15)11-13)21-18(22)9-10-23-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVOECMVHGVFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted benzene derivative and a sulfur source.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Phenylthio Group: This step involves the formation of a carbon-sulfur bond, typically through a thiolation reaction using a phenylthiol reagent.
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, which can be achieved through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide has shown promising antimicrobial properties. A study evaluating various derivatives of this compound indicated significant activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, derivatives were found to exhibit inhibition zones ranging from 19 mm to 22 mm against Candida albicans and Staphylococcus aureus .
| Compound | Activity Against | Inhibition Zone (mm) | MIC (μg/ml) |
|---|---|---|---|
| 4a | C. albicans | 22 | 31.25 |
| 6b | S. aureus | 21 | 62.5 |
| 6c | P. aeruginosa | 19 | 62.5 |
Anti-inflammatory Potential
In silico studies have suggested that this compound may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . Molecular docking studies indicate that modifications to the compound's structure could enhance its binding affinity to the target enzyme, thereby improving its anti-inflammatory efficacy.
Medicinal Chemistry Applications
The structural features of this compound make it an attractive candidate for further development into pharmaceutical agents. Its ability to inhibit specific biological pathways suggests potential applications in treating inflammatory diseases and infections.
Development of Hybrid Molecules
Recent research has focused on synthesizing hybrid molecules incorporating this compound to enhance therapeutic outcomes. For example, compounds combining this structure with thiadiazole moieties have been explored for their synergistic effects against various pathogens . The hybridization approach aims to create more effective agents with broader spectra of activity.
Conclusion and Future Directions
The applications of this compound in medicinal chemistry are promising due to its antimicrobial and anti-inflammatory properties. Future research should focus on optimizing its structure for enhanced biological activity and exploring its mechanisms of action in greater detail.
Continued exploration into this compound's derivatives could lead to new therapeutic agents capable of addressing resistant strains of bacteria and inflammatory conditions effectively.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)acetamide: Similar structure but with an acetamide moiety instead of a propanamide.
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)butanamide: Similar structure but with a butanamide moiety instead of a propanamide.
Uniqueness
The unique combination of functional groups in N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide gives it distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of 5-lipoxygenase (5-LOX). This article explores the synthesis, structural characteristics, and biological activity of this compound based on various studies.
Synthesis and Structural Characteristics
The compound was synthesized using a straightforward protocol involving commercially available reagents. Its structure was confirmed through techniques such as and nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) . The presence of the cyano group at position 3 and the phenylthio group contributes to its biological activity.
5-Lipoxygenase Inhibition
One of the primary biological activities of this compound is its inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico docking studies indicated that the compound has a strong affinity for 5-LOX, forming multiple hydrogen bonds with key amino acids in the enzyme's active site. Specifically, it forms hydrogen bonds with PHE177 and GLN413, with bond lengths of 2.57 Å and 2.12 Å respectively .
The binding energy calculated during these studies suggests that this compound could be optimized further for enhanced selectivity and potency against 5-LOX compared to cyclooxygenase-2 (COX-2), where it demonstrated weak binding .
Anti-inflammatory Potency
In addition to its role as a 5-LOX inhibitor, preliminary studies have pointed towards its potential anti-inflammatory properties. The selective inhibition of 5-LOX may lead to reduced production of leukotrienes, which are mediators of inflammation. This mechanism could provide therapeutic benefits in conditions characterized by excessive inflammation, such as asthma or arthritis.
Case Studies and Research Findings
Several studies have explored related compounds within the same chemical class, providing insights into their biological activities:
- Molecular Docking Studies : Various derivatives of tetrahydrobenzo[b]thiophene have been investigated for their interactions with different enzymes involved in inflammatory pathways. These studies highlight the importance of substituents on the benzothiophene core in modulating biological activity .
- Comparative Binding Affinities : Research comparing similar compounds has shown that modifications to the side chains can significantly influence binding affinities to target enzymes like MAO and COX . Such findings underscore the necessity for structure-activity relationship (SAR) studies to optimize therapeutic efficacy.
- Pharmacological Evaluations : In vivo evaluations are essential for confirming the anti-inflammatory effects observed in silico. Future studies should focus on animal models to validate these findings and assess pharmacokinetics and toxicity profiles.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
